molecular formula C16H14FN5O B6429913 5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide CAS No. 2034389-14-3

5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide

Cat. No. B6429913
CAS RN: 2034389-14-3
M. Wt: 311.31 g/mol
InChI Key: VQKCGYHDCCPXAP-UHFFFAOYSA-N
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Description

The compound “5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide” is a potent CSF-1R inhibitor with an IC 50 of 0.5 nM and a 120-fold selectivity over c-KIT, a closely related kinase family member . It has been classified as a type II tyrosine kinase inhibitor .


Synthesis Analysis

The synthesis of this compound involves a 2-step palladium catalyzed carbonylation reaction using trichlorophenyl formate . A Sonogashira reaction between arylbromide and trimethylsilylacetylene resulted in TMS-protected alkyne, which after deprotection, was reacted with fluoroethylazide in a copper catalyzed 1,3-dipolar cycloaddition (‘Click’ reaction) to obtain the final compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazole ring system present in the structure . The structure also includes a fluorine atom and a carboxamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a palladium catalyzed carbonylation reaction, a Sonogashira reaction, and a copper catalyzed 1,3-dipolar cycloaddition .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The result revealed that compound 13 displayed superior antipromastigote activity .

Molecular Docking Studies

The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Antiviral Activities

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that the compound could potentially have antiviral properties, although specific studies would need to be conducted to confirm this.

Anti-Inflammatory Activities

Given the wide range of biological activities of indole derivatives , it’s possible that “5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide” could also have anti-inflammatory properties. However, specific research would be needed to confirm this.

Anticancer Activities

Indole derivatives have been found to possess anticancer activities . Therefore, it’s possible that the compound could have potential applications in cancer research or treatment.

Antioxidant Activities

Indole derivatives are also known for their antioxidant activities . This suggests that “5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide” could potentially have antioxidant properties.

properties

IUPAC Name

5-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c1-22-10-13(8-21-22)15-4-11(2-3-19-15)6-20-16(23)12-5-14(17)9-18-7-12/h2-5,7-10H,6H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKCGYHDCCPXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide

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